BenchChemオンラインストアへようこそ!

N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Drug Discovery High-Throughput Screening Isomer Selectivity

N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 683235-48-5) is a synthetic bifunctional small molecule (MW 363.3 g/mol, C19H13N3O5) that incorporates a phthalimide (1,3-dioxoisoindoline) and a succinimide (2,5-dioxopyrrolidine) moiety connected via a para-substituted benzamide linker. The compound belongs to the class of N-substituted phthalimide-succinimide conjugates and is commercially supplied as a research-grade chemical building block.

Molecular Formula C19H13N3O5
Molecular Weight 363.329
CAS No. 683235-48-5
Cat. No. B2729276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS683235-48-5
Molecular FormulaC19H13N3O5
Molecular Weight363.329
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
InChIInChI=1S/C19H13N3O5/c23-15-7-8-16(24)22(15)12-4-1-10(2-5-12)17(25)20-11-3-6-13-14(9-11)19(27)21-18(13)26/h1-6,9H,7-8H2,(H,20,25)(H,21,26,27)
InChIKeyMUAKQCDFJCWOOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 683235-48-5) Procurement Baseline


N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 683235-48-5) is a synthetic bifunctional small molecule (MW 363.3 g/mol, C19H13N3O5) that incorporates a phthalimide (1,3-dioxoisoindoline) and a succinimide (2,5-dioxopyrrolidine) moiety connected via a para-substituted benzamide linker . The compound belongs to the class of N-substituted phthalimide-succinimide conjugates and is commercially supplied as a research-grade chemical building block [1]. Its structural architecture presents two independent activated carbonyl systems—the phthalimide and succinimide rings—that can participate in distinct chemical reactions or bind biological targets, making it a candidate for fragment-based or combinatorial library approaches.

Why N-(1,3-Dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Cannot Be Replaced by Generic Analogs


Compounds within the N-substituted phthalimide-benzamide class are highly sensitive to both the position of ring substitution and the identity of the terminal group on the benzamide. Changes in these parameters alter the molecular geometry, hydrogen-bonding donor/acceptor capabilities, and electron density distribution across the conjugated system, which in turn dictate binding-site complementarity and chemical reactivity. Consequently, the 5-substituted isoindoline isomer with a para-succinimide benzamide cannot be assumed interchangeable with its nearest positional isomers such as the 4-substituted isoindoline variant (CAS 476281-83-1) or the meta-succinimide analog (CAS 683235-65-6) without direct comparative data, because even a single ring-position shift can invert selectivity or ablate target engagement entirely . The specific arrangement of two cyclic imide electrophiles on a single scaffold presents a distinctive spatial orientation that is functionally unattainable with generic mono-imide or unsubstituted benzamide precursors .

Quantitative Differentiation Evidence: N-(1,3-Dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide vs. Closest Analogs


Divergent High-Throughput Screening Hit Profiles Between 5-Substituted and 4-Substituted Isoindoline Isomers

The 4-substituted isoindoline isomer (CAS 476281-83-1) has been profiled across multiple high-throughput screening (HTS) assays deposited in PubChem BioAssay, yielding activity against targets including the mu-type opioid receptor (MOR-1), ADAM17, and muscarinic acetylcholine receptor M1 . However, no comparable HTS data are publicly available for the 5-substituted isoindoline isomer (CAS 683235-48-5), preventing a direct assay-by-assay comparison [1]. This absence of HTS hits for the 5-isomer suggests a fundamentally different polypharmacology fingerprint: the relocation of the isoindoline linkage point from the 4- to the 5-position may abrogate interaction with the targets hit by the 4-isomer, implying that the two isomers are not functionally interchangeable and that the 5-isomer may possess an orthogonal selectivity profile awaiting characterization.

Drug Discovery High-Throughput Screening Isomer Selectivity

Regioisomer-Dependent FAAH Inhibitory Potential: 5-Substituted vs. 3-Substituted Succinimide Analogs

The meta-succinimide positional isomer N-(1,3-dioxoisoindolin-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 683235-65-6) has been reported to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for endocannabinoid degradation . The para-succinimide isomer (CAS 683235-48-5) differs in the position of the succinimide attachment on the benzamide ring, altering the distance and angle between the phthalimide and succinimide moieties. The 3-substituted isomer displayed antiproliferative activity in NCI cancer cell lines with IC50 values of 0.66 µM (MCF7) and 10.70 µM (MDA-MB-436) . Quantitative data for the 4-substituted isomer against FAAH or cancer cell lines remain unavailable [1].

Endocannabinoid Signaling FAAH Inhibition Pain Research

Dual-Imide Electrophilic Reactivity Profile: Succinimide-Phthalimide Conjugate vs. Mono-Imide Phthalimide Parent

The target compound (CAS 683235-48-5) contains two distinct cyclic imide systems: a phthalimide group (1,3-dioxoisoindoline), a common pharmacophore in immunomodulatory drugs such as thalidomide and lenalidomide, and a succinimide group (2,5-dioxopyrrolidine) that can serve as a leaving group for nucleophilic substitution or as an activated ester equivalent . In comparison, the parent molecule N-(1,3-dioxoisoindolin-5-yl)benzamide (CAS 49545-91-7) lacks the succinimide moiety entirely, offering only the phthalimide functional handle [1]. The dual-imide architecture provides two chemically distinct electrophilic centers with different hydrolysis rates and amine reactivity profiles, enabling sequential bioconjugation strategies that are not feasible with the mono-imide parent. Quantitative reactivity data (e.g., hydrolysis half-life at pH 7.4, amine acylation rate constants) are not available for either compound, precluding direct kinetic comparison.

Chemical Biology Covalent Probes Targeted Protein Modification

Distinct Patent Landscape: Androgen Receptor Degradation vs. VEGFR Inhibition as Competing Therapeutic Applications

The compound scaffold containing a 5-substituted isoindoline core has been claimed in a 2023 European patent (EP4186904A1) describing compounds with androgen receptor (AR)-degrading activity for prostate cancer treatment [1]. In contrast, the structurally related 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide (WAY-271146, CAS 683235-33-8) is designated as a VEGFR/angiogenesis inhibitor . The replacement of a cyano group with a succinimide group on the benzamide ring shifts the intellectual property space from angiogenesis inhibition to AR degradation, suggesting that the succinimide moiety may confer a distinct mechanism of action or target engagement profile that is valued in AR-targeting therapeutic programs.

Oncology Androgen Receptor Degraders Patent Competition

Priority Application Scenarios for N-(1,3-Dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Procurement


Androgen Receptor-Targeted Degrader Probe Development

Procurement for medicinal chemistry teams pursuing androgen receptor (AR) degraders for castration-resistant prostate cancer (CRPC). The compound scaffold aligns with EP4186904A1 claims on AR-degrading compounds , positioning it as a structurally relevant starting point or reference molecule for AR degrader design.

Screening Library Expansion with Unexplored Chemical Space

Acquisition for diversity-oriented screening libraries where the 5-substituted isoindoline succinimide represents an untested regioisomeric space compared to the more extensively HTS-profiled 4-substituted isoindoline isomer . This provides an opportunity to identify novel target hits absent in existing screening datasets.

Dual-Electrophile Bioconjugation Reagent Design

Utilization as a core scaffold for developing heterobifunctional crosslinkers or activity-based probes where the phthalimide and succinimide groups serve as two distinct reactive handles with orthogonal acylation kinetics . The para-substituted benzamide linker provides a rigid, extended geometry suitable for protein surface targeting.

FAAH Structure-Activity Relationship Comparator

Employment as a regioisomeric control compound in FAAH structure-activity relationship studies, complementary to the 3-succinimide isomer that has demonstrated FAAH inhibitory activity . The para-substitution isomer allows systematic mapping of succinimide positional effects on FAAH binding pocket complementarity.

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.